12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
BenchChem offers high-quality 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-bromo-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c20-13-5-6-17-14(9-13)16-10-15(18-4-2-8-25-18)22-23(16)19(24-17)12-3-1-7-21-11-12/h1-9,11,16,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSXZTJFYARBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.30 g/mol. The structure features a bromine atom at the 12th position and incorporates a pyridine ring and thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridinyl-benzimidazole have shown promising activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis . The specific activity of 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene against various microbial strains remains to be fully elucidated but warrants further investigation.
Antiviral Activity
Research has highlighted that similar compounds can act as inhibitors of HIV reverse transcriptase (RT). For example, certain benzimidazole derivatives demonstrated nanomolar inhibitory activity against HIV variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Given the structural similarities, it is plausible that 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene may exhibit similar antiviral properties which should be explored through in vitro assays.
Structure-Activity Relationship (SAR)
The relationship between the structure of this compound and its biological activity is crucial for understanding its potential as a therapeutic agent. Substituents on the pyridine and thiophene rings can significantly influence the pharmacological profile:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position | Generally enhances activity |
| 5-position | Variable effects |
| 6-position | Generally neutral |
| 7-position | Often detrimental |
This table summarizes findings from related compounds where modifications at specific positions have been linked to changes in biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of pyridine derivatives found that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts . This suggests that 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa may also possess similar properties.
- Antiviral Screening : In vitro testing of related compounds against HIV revealed significant inhibitory effects when specific substitutions were made at the 4-position of the pyridine ring. Future studies should assess whether this compound can inhibit HIV replication in cell cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
